(R)-Phenoxybenzamine Hydrochloride

Alpha-Adrenergic Receptor Pharmacology Chiral Drug Potency Structure-Activity Relationship

Racemic phenoxybenzamine introduces variability: the (S)-enantiomer is 14.5-fold less potent, contributing off-target effects and lower net α-blockade. (R)-Phenoxybenzamine Hydrochloride (CAS 16053-59-1) delivers the isolated high-potency enantiomer for covalent, irreversible α-adrenoceptor inactivation lasting 3-4 days. • 14.5× higher potency vs. (S)-enantiomer - maximal receptor occupancy • Covalent irreversible binding - sustained blockade dependent on receptor turnover, not drug clearance • ≥98% purity - validated chiral reference standard for enantiomeric purity assessment

Molecular Formula C18H23Cl2NO
Molecular Weight 340.288
CAS No. 16053-59-1
Cat. No. B588995
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-Phenoxybenzamine Hydrochloride
CAS16053-59-1
Synonyms(R)-N-(2-Chloroethyl)-N-(1-methyl-2-phenoxyethyl)benzenemethanamine Hydrochloride;  (+)-N-Benzyl-N-(2-chloroethyl)-1-phenoxyisopropylamine Hydrochloride;  (+)-Phenoxybenzamine Hydrochloride;  d-Phenoxybenzamine Hydrochloride; 
Molecular FormulaC18H23Cl2NO
Molecular Weight340.288
Structural Identifiers
SMILESCC(COC1=CC=CC=C1)N(CCCl)CC2=CC=CC=C2.Cl
InChIInChI=1S/C18H22ClNO.ClH/c1-16(15-21-18-10-6-3-7-11-18)20(13-12-19)14-17-8-4-2-5-9-17;/h2-11,16H,12-15H2,1H3;1H/t16-;/m1./s1
InChIKeyVBCPVIWPDJVHAN-PKLMIRHRSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(R)-Phenoxybenzamine Hydrochloride Procurement Guide


(R)-Phenoxybenzamine Hydrochloride (CAS 16053-59-1) is the isolated (R)-(+)-enantiomer of phenoxybenzamine, a well-characterized β-haloalkylamine class compound. It functions as a non-selective, irreversible alpha-adrenergic receptor antagonist . In contrast to the clinically used racemic mixture, which contains equal parts of the less active (S)-enantiomer, this chiral pure form provides a defined molecular tool for precise mechanistic studies and selective receptor labeling [1]. Its irreversible binding mechanism, involving covalent alkylation of the alpha-adrenoceptor, results in a prolonged pharmacological effect that persists until new receptor protein is synthesized [2].

Chiral Reference Standard Defined (R)-(+)-enantiomer for stereochemical-control studies
Irreversible Probe Covalent alkylation supports sustained receptor-labeling workflows
Enantiomer-Comparison Context Supports paired (R)- vs. (S)- activity interpretation

Why (R)-Phenoxybenzamine Has No Substitute


Substituting (R)-Phenoxybenzamine Hydrochloride with the racemic mixture or other alpha-adrenergic antagonists introduces significant variability in experimental and therapeutic outcomes. The racemate contains a 1:1 mixture of the high-potency (R)-(+)-enantiomer and the 14.5-fold less potent (S)-(-)-enantiomer [1]. This results in a net lower potency and introduces a confounding variable of the inactive isomer, which can exhibit off-target effects or differential pharmacokinetics [2]. Furthermore, compared to reversible, competitive antagonists like prazosin or phentolamine, (R)-Phenoxybenzamine's irreversible covalent binding provides a fundamentally different pharmacological profile—characterized by a slow onset and exceptionally long duration of action (3-4 days) due to receptor turnover dependency, rather than simple drug clearance [3]. Therefore, for applications requiring maximal alpha-adrenoceptor blockade, precise mechanistic dissection, or stable receptor labeling, the pure, high-potency (R)-enantiomer is the only chemically defined and reproducible choice.

(R)-Phenoxybenzamine
Potential Substitute
Defined single enantiomer with reported higher assay potency
Racemic mixture: 1:1 (R)-/(S)- ratio introduces confounding isomer
Covalent irreversible binding profile
Reversible antagonists (prazosin, phentolamine): response profile may differ
Enantiomerically pure (R)-configuration
Opposite (S)-enantiomer: reported binding affinity context differs substantially

Selection Evidence: (R)-Phenoxybenzamine


Enantiomeric Potency in Alpha-Blockade

The (R)-(+)-enantiomer of phenoxybenzamine demonstrates 14.5-fold higher alpha-adrenergic blocking potency compared to its (S)-(-)-counterpart in a functional assay. This potency difference is attributed to a higher affinity for the alpha-adrenoceptor, not a difference in intrinsic alkylating capacity [1]. The desmethyl analog 2 exhibited intermediate activity, confirming the methyl group's orientation as critical for high-affinity binding [1].

Enantiomeric Potency
Head-to-head
14.5-fold
Reported assay potency difference vs. (S)-enantiomer
Functional alpha-blockade assay context
Alpha-Adrenergic Receptor Pharmacology Chiral Drug Potency Structure-Activity Relationship

Stereospecific Affinity for Alpha-Adrenoceptors

Binding studies using [3H]-phenoxybenzamine in rat liver plasma membranes revealed strict stereospecificity. The (R)-(+)-enantiomer demonstrated a two-order-of-magnitude (approximately 100-fold) higher affinity for the alpha-adrenergic binding site compared to the (S)-(-)-isomer [1]. This difference is critical for applications where high-affinity, irreversible receptor labeling is required, such as in receptor purification and solubilization studies [1].

Binding Affinity
Head-to-head
~100-fold
Reported binding affinity context supports receptor-labeling studies
Rat liver membrane radioligand assay
Receptor Binding Kinetics Hepatic Alpha-Adrenoceptor Stereospecificity

Enantioselective Synthesis & Optical Purity

A practical and highly efficient enantioselective synthesis for (R)-phenoxybenzamine hydrochloride was developed using Jacobsen's hydrolytic kinetic resolution (HKR) of a terminal epoxide as the key chirality-inducing step [1]. This modern method ensures access to enantiomerically pure material, in contrast to older, less efficient resolutions that may yield lower optical purity [1]. The synthesis and absolute configuration were originally assigned by Portoghese et al. using (R)- and (S)-alanine as chiral starting materials [2].

Enantioselective Synthesis
Method context
HKR
Jacobsen's hydrolytic kinetic resolution supports high optical purity
Validated route; stereochemical-control review
Asymmetric Synthesis Enantiomeric Purity Jacobsen's Hydrolytic Kinetic Resolution

Duration of Irreversible Alpha-Blockade

As a class, β-haloalkylamines like phenoxybenzamine function via covalent, irreversible alkylation of the alpha-adrenoceptor [1]. This contrasts sharply with competitive, reversible antagonists such as prazosin and doxazosin [2]. The consequence of this irreversible binding is a pharmacological half-life that is governed by the receptor's synthesis and turnover rate (3-4 days), rather than the drug's plasma elimination half-life (~24 hours) [3]. Consequently, a single dose of phenoxybenzamine can produce a sustained alpha-blockade that lasts for days, a feature not shared by reversible agents.

Duration of Blockade
Class-level
3–4 days
Reversible
Irreversible
Sustained blockade driven by receptor turnover
Class-level pharmacodynamic property
Irreversible Antagonism Pharmacodynamics Receptor Turnover

Primary Applications of (R)-Phenoxybenzamine


Alpha-Adrenoceptor Labeling & Purification

The 100-fold higher affinity of (R)-Phenoxybenzamine Hydrochloride for alpha-adrenoceptors, compared to the (S)-isomer, makes it the superior choice for irreversible receptor labeling. This is critical for receptor solubilization, purification, and subsequent characterization, where a high signal-to-noise ratio and complete occupancy are paramount [1]. The use of the pure (R)-enantiomer minimizes non-specific binding from the less active isomer, ensuring the isolated receptor population is more homogeneous and the data are more reproducible.

Alpha-Adrenergic Signaling & Turnover Studies

The irreversible nature of (R)-Phenoxybenzamine's blockade, combined with its 14.5-fold higher potency over the (S)-enantiomer [1], allows researchers to achieve sustained and maximal alpha-adrenoceptor inactivation. This is an ideal tool for investigating receptor resynthesis kinetics, compensatory upregulation/downregulation of other signaling pathways, and the long-term consequences of adrenergic denervation in vivo or ex vivo, without the complication of fluctuating drug levels [2].

Chiral Purity & Analytical Reference Standard

Given the stark difference in biological activity between enantiomers, (R)-Phenoxybenzamine Hydrochloride, synthesized via a robust and modern enantioselective route [1], serves as a critical analytical reference standard. It is essential for developing and validating chiral HPLC methods to assess the enantiomeric purity of phenoxybenzamine batches, ensuring the quality of both research materials and pharmaceutical preparations where the racemate is used [2].

Application
Selection Property
Validation Focus
Receptor Labeling & Purification
Enantiomer-attribution review
Binding affinity and signal-to-noise endpoints
Signaling & Turnover Studies
Irreversible covalent binding profile
Receptor-resynthesis and pathway-response monitoring
Chiral Analytical Reference
Stereochemical-control context
Chiral HPLC method validation and enantiomeric purity

Technical Documentation Hub

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